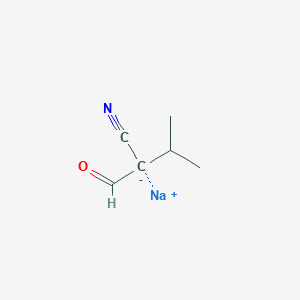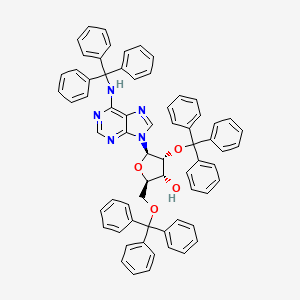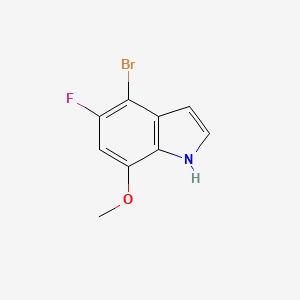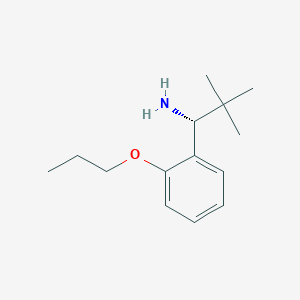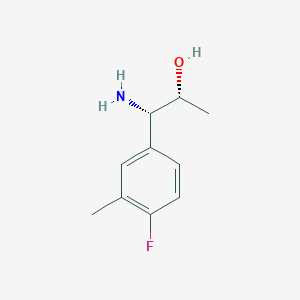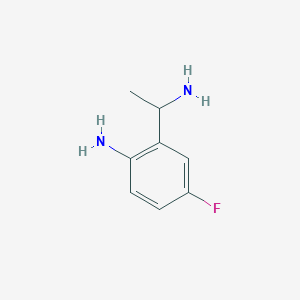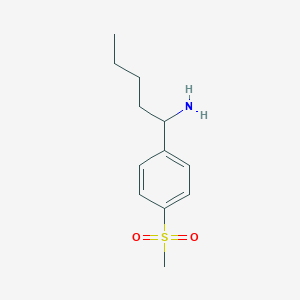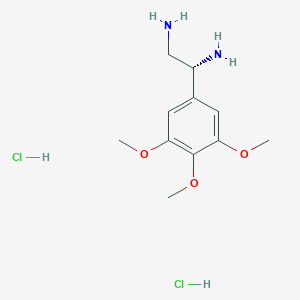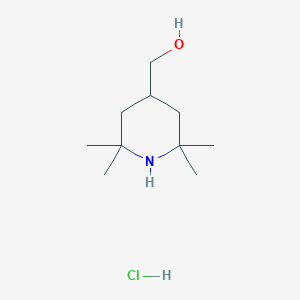
4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride is an organic compound with the molecular formula C9H17NO · HCl. It is also known by other names such as 2,2,6,6-Tetramethyl-4-piperidinone hydrochloride and Triacetonamine hydrochloride . This compound is characterized by its white to off-white crystalline powder form and is soluble in water and alcohols .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, the compound is produced through a series of chemical reactions involving the use of high-purity reagents and solvents. The process often includes steps such as recrystallization from ethanol/ether or acetonitrile to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and catalysts are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of piperidine and piperidone, which have applications in different fields .
Wissenschaftliche Forschungsanwendungen
4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is employed in studies involving redox reactions and electron spin resonance imaging.
Industry: The compound is used in the production of light stabilizers for plastics and rubbers.
Wirkmechanismus
The mechanism of action of 4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride involves its interaction with various molecular targets. It can act as a stabilizer by inhibiting the degradation of polymers through radical scavenging . The compound’s ability to undergo redox reactions also plays a crucial role in its effectiveness in different applications .
Vergleich Mit ähnlichen Verbindungen
- 2,2,6,6-Tetramethyl-4-piperidone hydrochloride
- 2,2,6,6-Tetramethyl-4-piperidonium chloride
- Triacetonamine hydrochloride
Comparison: 4-Piperidinemethanol, 2,2,6,6-tetramethyl-, hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as high solubility in water and alcohols, and its effectiveness as a stabilizer in polymer chemistry . Compared to its analogs, it offers better performance in certain applications due to its ability to undergo a variety of chemical reactions .
Eigenschaften
CAS-Nummer |
61171-38-8 |
|---|---|
Molekularformel |
C10H22ClNO |
Molekulargewicht |
207.74 g/mol |
IUPAC-Name |
(2,2,6,6-tetramethylpiperidin-4-yl)methanol;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)5-8(7-12)6-10(3,4)11-9;/h8,11-12H,5-7H2,1-4H3;1H |
InChI-Schlüssel |
JODAWCGHVWQBMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)CO)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13035051.png)
![4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13035053.png)

